molecular formula C12H14ClFN4 B14752795 N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride

N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride

Cat. No.: B14752795
M. Wt: 268.72 g/mol
InChI Key: AIDBSDDTPIAOSD-UHFFFAOYSA-N
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Description

N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is a chemical compound with the molecular formula C12H13FN4·HCl It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a fluorobenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2,5,6-triamine and 4-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate, is used to facilitate the reaction.

    Procedure: Pyridine-2,5,6-triamine is dissolved in DMF, and 4-fluorobenzyl chloride is added dropwise. The mixture is heated under reflux for several hours.

    Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.

    Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorobenzyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Complex Formation: The compound can form complexes with metal ions, which may be useful in catalysis and materials science.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Substitution Reactions: Products with different substituents on the benzyl group.

    Oxidation: Oxidized derivatives with altered nitrogen oxidation states.

    Reduction: Reduced derivatives with different hydrogenation levels.

Scientific Research Applications

N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Catalysis: It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.

    Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to:

    Inhibition or Activation: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.

    Binding to DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N6-(4-fluorobenzyl)pyridine-2,3,6-triamine: A closely related compound with similar structural features.

    2-fluoropyridine: A simpler fluorinated pyridine derivative.

    4-fluorobenzylamine: A compound with a similar fluorobenzyl group but different core structure.

Uniqueness

N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H14ClFN4

Molecular Weight

268.72 g/mol

IUPAC Name

6-N-[(4-fluorophenyl)methyl]pyridine-2,3,6-triamine;hydrochloride

InChI

InChI=1S/C12H13FN4.ClH/c13-9-3-1-8(2-4-9)7-16-11-6-5-10(14)12(15)17-11;/h1-6H,7,14H2,(H3,15,16,17);1H

InChI Key

AIDBSDDTPIAOSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=C(C=C2)N)N)F.Cl

Origin of Product

United States

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